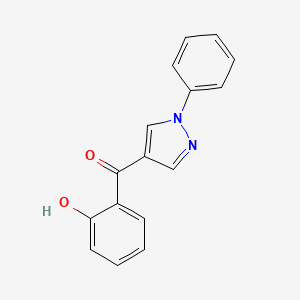

(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone

Beschreibung

(2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is a bifunctional organic compound featuring a hydroxyphenyl group linked to a 1-phenylpyrazole moiety via a ketone bridge. Its molecular formula is C₁₆H₁₂N₂O₂, with a molecular weight of 264.28 g/mol . The compound is synthesized via condensation reactions, such as the reaction of this compound with hydroxylamine hydrochloride to form its oxime derivative, followed by oxidative cyclization using diacetoxy iodobenzene (DIB) to yield bioactive benzisoxazole derivatives .

The hydroxyphenyl group contributes to hydrogen-bonding interactions, enhancing solubility in polar solvents, while the pyrazole ring provides rigidity and aromaticity. This structural combination is exploited in medicinal chemistry, particularly for antimicrobial and anticancer applications, due to the inherent bioactivity of pyrazole and phenolic moieties .

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-9-5-4-8-14(15)16(20)12-10-17-18(11-12)13-6-2-1-3-7-13/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRJNEICFURGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350957 | |

| Record name | (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61466-44-2 | |

| Record name | (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyphenyl 1-phenyl-1H-pyrazol-4-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves the reaction of chromone-3-carboxaldehyde with phenylhydrazine . The reaction typically occurs in the presence of potassium hydroxide in ethanol, followed by heating for about 0.5 hours . Another method involves refluxing this compound with hydrochloric hydroxylamine in ethanol in the presence of pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Diacetoxy iodobenzene (DIB) is commonly used as an oxidizing agent.

Reduction: Standard reducing agents like sodium borohydride can be employed.

Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DIB leads to the formation of 3-(1-phenyl-1h-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide .

Wissenschaftliche Forschungsanwendungen

(2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (2-Hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone exerts its effects involves interactions with molecular targets and pathways. For instance, it can form hydrogen bonds with amino acid residues in proteins, influencing their function . The exact pathways depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, highlighting differences in substituents, physical properties, and applications:

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₂N₂O₂ | 2-hydroxyphenyl, 1-phenylpyrazole | Not reported | Precursor for benzisoxazole synthesis; antimicrobial potential | |

| Furan-2-yl(1-phenyl-1H-pyrazol-4-yl)methanone (3t) | C₁₄H₁₁N₂O | Furan-2-yl, 1-phenylpyrazole | 93–96 | Yellow solid; lower polarity due to furan; moderate yield (42–52%) | |

| (1-Phenyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanone (3u) | C₁₅H₁₂N₃O | Pyridin-2-yl, 1-phenylpyrazole | 93–96 | Basic nitrogen enhances solubility; potential coordination chemistry applications | |

| Naphthalen-1-yl(1-phenyl-1H-pyrazol-4-yl)methanone (3v) | C₁₈H₁₃N₃O | Naphthalen-1-yl, 1-phenylpyrazole | 93–96 | Extended aromatic system; higher molecular weight (287.07 g/mol) | |

| (4-Methyl-phenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone | C₂₀H₁₅N₃O₄ | 4-methylphenyl, nitro-furan, 1-phenylpyrazole | Not reported | Nitro group increases electron-withdrawing effects; crystal packing stabilized by hydrogen bonds | |

| 1-(4-Chlorophenyl)-5-hydroxy-1H-pyrazol-4-ylmethanone | C₁₇H₁₁ClN₂O₂S | Thiophen-2-yl, 4-chlorophenyl, 5-hydroxyl | Not reported | Thiophene enhances π-stacking; antitumor and antibacterial activities | |

| (2-Hydroxyphenyl)(1-m-tolyl-1H-pyrazol-4-yl)methanone (6b) | C₁₇H₁₄N₂O₂ | 2-hydroxyphenyl, 1-m-tolylpyrazole | 146–148 | Methyl substitution increases lipophilicity; yield 55% |

Key Observations:

Substituent Effects on Physical Properties :

- Electron-donating groups (e.g., hydroxyl, methyl) lower melting points compared to electron-withdrawing groups (e.g., nitro) due to reduced crystal lattice stability .

- Bulky substituents like naphthalene increase molecular weight and may reduce solubility in polar solvents .

Biological Activity :

- The hydroxyphenyl group in the target compound facilitates hydrogen bonding, critical for binding to biological targets like enzymes .

- Thiophene and pyridine analogs show enhanced bioactivity due to heteroatom-mediated interactions (e.g., antibacterial activity in thiophene derivatives) .

Synthetic Efficiency: The target compound’s derivatives (e.g., 6a–6c) are synthesized in moderate yields (50–55%), whereas non-hydroxylated analogs (e.g., 3t–3v) achieve similar yields (42–52%) . Introduction of nitro groups () requires additional purification steps but improves stability for crystallographic studies.

Biologische Aktivität

The compound (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone , often referred to in the literature as a derivative of pyrazole, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 270.30 g/mol. The compound features a hydroxyl group attached to a phenyl ring, which is linked to a pyrazole moiety. This structural configuration is crucial for its biological activity.

Research indicates that the primary mechanism of action for this compound involves interference with microtubule assembly in cells. It disrupts tubulin polymerization, which is essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. Specifically, the compound has been shown to upregulate proteins such as BubR1 and Cyclin B1 while downregulating Aurora B, affecting the mitotic regulatory machinery .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cells.

- Results : In vitro studies demonstrated significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell line .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Mechanism : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Study Findings : In animal models, administration resulted in a marked decrease in inflammation markers compared to control groups .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties:

- Activity Spectrum : It has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Minimum Inhibitory Concentrations (MICs) : MIC values were reported at concentrations ranging from 20 to 50 µg/mL against various pathogens .

Data Table: Summary of Biological Activities

Case Studies

- Breast Cancer Study : A study published in PubMed Central demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The study noted that the compound induced apoptosis via the mitochondrial pathway .

- Inflammation Model : In a murine model of arthritis, administration of the compound reduced paw swelling and joint damage significantly compared to untreated controls, suggesting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.